molecular formula C12H11NO4 B12549154 (2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate CAS No. 145875-07-6

(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate

Cat. No.: B12549154
CAS No.: 145875-07-6
M. Wt: 233.22 g/mol
InChI Key: BCFMCQBIAXTIDC-UHFFFAOYSA-N
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Description

(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate is a chemical compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate typically involves the condensation of 2-aminophenol with an appropriate aldehyde or acid derivative under specific reaction conditions. One common method involves the use of aqueous hydrogen peroxide (H₂O₂), ethanol, titanium tetraisopropoxide (TTIP), and a catalyst such as mesoporous titania-alumina mixed oxide (MTAMO) at 50°C .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as optical and electronic materials.

Mechanism of Action

The mechanism of action of (2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and proteins, leading to their antimicrobial and anticancer effects . The compound may also interact with cellular receptors and signaling pathways, modulating biological processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A parent compound with similar structural features.

    Benzothiazole: Another heterocyclic compound with sulfur instead of oxygen in the ring.

    Benzimidazole: Contains nitrogen in the ring and exhibits similar biological activities.

Uniqueness

(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl 2-methylprop-2-enoate is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

CAS No.

145875-07-6

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

(2-oxo-1,3-benzoxazol-3-yl)methyl 2-methylprop-2-enoate

InChI

InChI=1S/C12H11NO4/c1-8(2)11(14)16-7-13-9-5-3-4-6-10(9)17-12(13)15/h3-6H,1,7H2,2H3

InChI Key

BCFMCQBIAXTIDC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCN1C2=CC=CC=C2OC1=O

Origin of Product

United States

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